![molecular formula C12H16ClNO2 B2505424 2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide CAS No. 2411180-25-9](/img/structure/B2505424.png)

2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

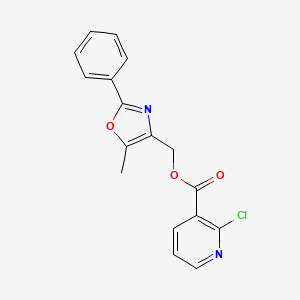

The compound "2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide" is a chloroacetamide derivative, which is a class of compounds known for their herbicidal properties and potential use in medical applications such as anticancer agents. Chloroacetamides, such as alachlor and metolachlor, have been studied for their effects on protein synthesis and have been found to inhibit protein synthesis in vivo, although not affecting the translation process in vitro . Additionally, chloroacetamide derivatives have been synthesized and investigated for their structural and vibrational characteristics, as well as their potential as opioid kappa agonists .

Synthesis Analysis

The synthesis of chloroacetamide derivatives often involves multiple steps, including acetylation, esterification, and ester interchange reactions. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a related compound, was achieved through acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the final product with high overall yield . Similarly, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized for the evaluation of their anticancer properties .

Molecular Structure Analysis

The molecular structure and vibrational characteristics of chloroacetamide derivatives can be extensively studied using spectroscopic methods such as Fourier transform infrared (FTIR) and FT-Raman spectra. Ab initio and DFT studies can be employed to determine the structural, thermodynamical, and vibrational characteristics of these compounds . Such studies help in understanding the influence of substituents on the characteristic frequencies of the amide group.

Chemical Reactions Analysis

Chloroacetamide derivatives can undergo various chemical reactions depending on their structure and the conditions applied. For instance, the reductive dehalogenation of iodoacetochlor with tritium gas in the presence of palladium on carbon and triethylamine resulted in the synthesis of [phenyl-4-3H]acetochlor, a chloroacetanilide herbicide . The chemical reactivity of these compounds is crucial for their biological activity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the practical application of these compounds as herbicides or pharmaceuticals. The presence of different substituents, such as methyl groups or methoxyphenyl groups, can significantly alter these properties and, consequently, the efficacy and safety of the compounds .

科学研究应用

Environmental Impact and Degradation

Herbicide Metabolism and Carcinogenicity : Research on chloroacetamide herbicides, such as acetochlor and metolachlor, has explored their metabolism in human and rat liver microsomes. These studies suggest complex metabolic pathways that may contribute to the compounds' carcinogenicity, involving intermediates like CDEPA and CMEPA, leading to DNA-reactive products. This insight is crucial for understanding environmental and health impacts of these herbicides (Coleman et al., 2000).

Photodegradation of Herbicides : The photolysis of metolachlor has been studied under simulated sunlight, revealing the formation of monochloroacetic acid (MCA) as a significant degradation product. This research aids in understanding the environmental fate of chloroacetamide herbicides under exposure to sunlight (Wilson & Mabury, 2000).

Chemical Synthesis and Application

Controlled Release Formulations : Studies on the controlled release formulations of alachlor using ethylcellulose highlight innovative approaches to reducing groundwater contamination risk while maintaining herbicidal effectiveness. These formulations can provide insights into designing more environmentally friendly pesticide applications (Fernández-Urrusuno et al., 2000).

Chemoselective Acetylation : Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide showcases the potential for synthesizing antimalarial drug intermediates using enzyme-catalyzed reactions. This process exemplifies the application of biocatalysis in producing pharmaceutical intermediates (Magadum & Yadav, 2018).

属性

IUPAC Name |

2-chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-9(14(2)12(15)8-13)10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPUQTZECOTDQY-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)N(C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1OC)N(C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2505346.png)

![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)

![2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2505349.png)

![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)

![N-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2505355.png)

![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)